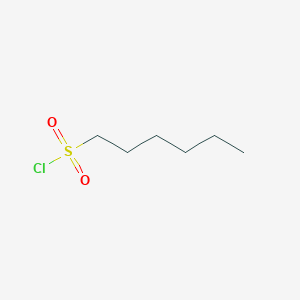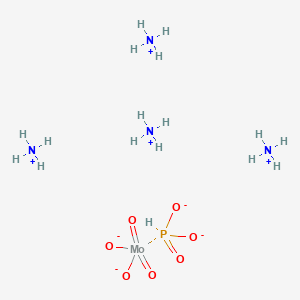
Ammonium phosphomolybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium phosphomolybdate (APM) is an inorganic compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and has a molecular formula of (NH4)3PMo12O40. APM is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Ammonium phosphomolybdate is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates in various biological samples such as urine, blood, and tissues. Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods.
Ammonium phosphomolybdate is also used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the oxidation of alcohols and the reduction of nitro compounds. Ammonium phosphomolybdate has also been used as a catalyst in the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Ammonium phosphomolybdate is not well understood. It is believed that Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods. Ammonium phosphomolybdate is also believed to act as a Lewis acid catalyst in various chemical reactions.
Biochemical and Physiological Effects
Ammonium phosphomolybdate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium phosphomolybdate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. Ammonium phosphomolybdate is also easy to handle and store.
However, Ammonium phosphomolybdate has some limitations for lab experiments. It is toxic to aquatic organisms at high concentrations, which can pose a risk to the environment. Ammonium phosphomolybdate is also hygroscopic, which means it absorbs moisture from the air, making it difficult to handle in humid environments.
Zukünftige Richtungen
There are several future directions for the use of Ammonium phosphomolybdate in scientific research. One area of interest is the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials such as metal-organic frameworks. Ammonium phosphomolybdate has also been proposed as a potential catalyst for the conversion of biomass into biofuels.
Another area of interest is the development of new methods for the detection and quantification of phosphates in biological samples. Ammonium phosphomolybdate has been shown to be an effective reagent for this purpose, but new methods that are more sensitive and specific are needed.
Conclusion
In conclusion, Ammonium phosphomolybdate is an inorganic compound that is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions. Ammonium phosphomolybdate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of Ammonium phosphomolybdate in scientific research, including the development of new methods for the detection and quantification of phosphates and the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials.
Synthesemethoden
The synthesis of Ammonium phosphomolybdate involves the reaction between ammonium molybdate and phosphoric acid. The reaction is carried out in an acidic medium, and the resulting product is a yellow precipitate. The precipitate is then washed with water and dried to obtain the final product. The purity of Ammonium phosphomolybdate can be improved by recrystallization.
Eigenschaften
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

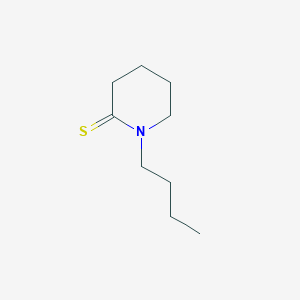




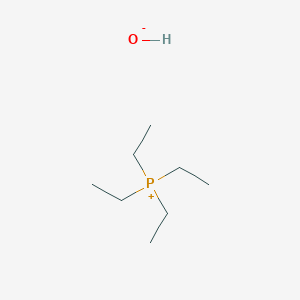
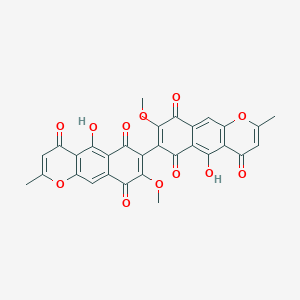


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)

